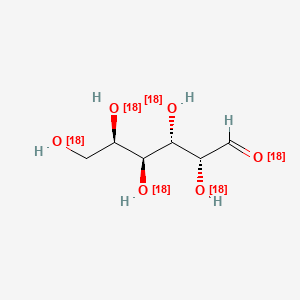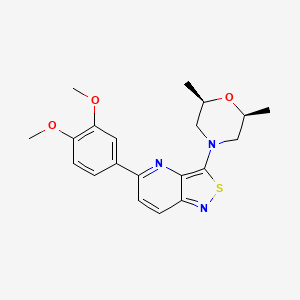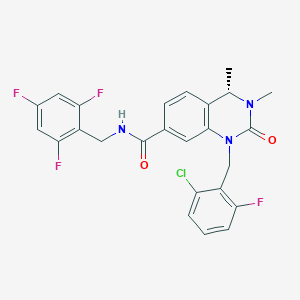
Cox-2/5-lox-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2/5-lox-IN-2 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the metabolism of arachidonic acid. These enzymes play a crucial role in the inflammatory process, making this compound a promising compound for the treatment of inflammation and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/5-lox-IN-2 involves the preparation of indole and indazole arylamide benzoic acid analogues. The synthetic route typically includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Aryl Amide Formation: The aryl amide is formed by coupling the indole/indazole core with benzoic acid derivatives using reagents such as coupling agents and catalysts.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cox-2/5-lox-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole/indazole core.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted indole/indazole derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
Cox-2/5-lox-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Used in the development of new anti-inflammatory drugs with improved efficacy and safety profiles
Mechanism of Action
Cox-2/5-lox-IN-2 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By blocking these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and related symptoms .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Zileuton: A selective 5-LOX inhibitor used to treat asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory and analgesic effects
Uniqueness
Cox-2/5-lox-IN-2 is unique in its dual inhibition of both COX-2 and 5-LOX enzymes, offering a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors. This dual inhibition strategy provides a more comprehensive approach to managing inflammation and related diseases .
Properties
Molecular Formula |
C18H13N3O4S2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13N3O4S2/c19-27(24,25)13-7-5-12(6-8-13)21-15(10-14(20-21)18(22)23)17-9-11-3-1-2-4-16(11)26-17/h1-10H,(H,22,23)(H2,19,24,25) |
InChI Key |
WQYDAOYIYVNTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)






